Dipropylmalonic acid

Description

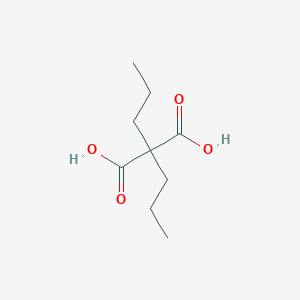

Structure

3D Structure

Properties

IUPAC Name |

2,2-dipropylpropanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-3-5-9(6-4-2,7(10)11)8(12)13/h3-6H2,1-2H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIRSQLKNZQKDBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20167624 | |

| Record name | Dipropylmalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1636-27-7 | |

| Record name | Dipropylmalonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1636-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dipropylmalonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001636277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipropylmalonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62680 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dipropylmalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipropylmalonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.150 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Dipropylmalonic Acid in Synthesis

An In-depth Technical Guide to Dipropylmalonic Acid (CAS 1636-27-7)

This compound, identified by CAS number 1636-27-7, is a disubstituted malonic acid derivative of significant interest to the pharmaceutical and fine chemical industries.[1] With the molecular formula C₉H₁₆O₄ and a molecular weight of 188.22 g/mol , its structure features a central carbon atom bonded to two carboxylic acid groups and two propyl groups.[2][3] This unique architecture makes it a pivotal intermediate, primarily recognized as the direct precursor to Valproic acid, a widely used antiepileptic drug.[1][4][5] Its utility extends beyond this key application, serving as a versatile building block for more complex molecules in drug discovery and other specialized fields of organic synthesis.[6][7]

This guide provides an in-depth examination of this compound, tailored for researchers and drug development professionals. It covers its physicochemical properties, detailed synthesis protocols with mechanistic rationale, key chemical transformations, and critical safety information, offering a comprehensive resource for laboratory application and process development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's properties is fundamental to its application. This compound is a white, crystalline solid at room temperature.[6][8] Its key properties are summarized below, compiled from authoritative chemical databases and supplier specifications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1636-27-7 | [2][8][9] |

| Molecular Formula | C₉H₁₆O₄ | [2][3] |

| Molecular Weight | 188.22 g/mol | [3][10] |

| IUPAC Name | 2,2-dipropylpropanedioic acid | [2][3] |

| Synonyms | Heptane-4,4-dicarboxylic Acid, 2,2-Di-n-propylmalonic acid | [10][11] |

| Appearance | White to almost white crystalline powder/solid | [6][8] |

| Melting Point | 158-161 °C | [8][9][12] |

| Boiling Point (Predicted) | 345.8 ± 25.0 °C | [12][13] |

| Density (Predicted) | 1.1 ± 0.1 g/cm³ | [13] |

| Solubility | Soluble in water and organic solvents like methanol and chloroform.[5][6][9] | |

Spectroscopic data is crucial for identity confirmation. PubChem provides references to GC-MS data where the top mass-to-charge ratio (m/z) peaks are observed at 73, 102, and 41, as well as IR and ¹³C NMR spectra.[3]

Synthesis of this compound: A Validated Two-Step Protocol

The most prevalent and industrially relevant synthesis of this compound is a two-step process starting from a malonic acid ester, typically diethyl malonate.[4][14] The process involves a sequential dialkylation followed by hydrolysis.

Synthesis Workflow Overview

The overall transformation can be visualized as a two-stage process: first, the formation of the disubstituted ester, followed by its conversion to the target dicarboxylic acid.

Caption: Workflow for the two-step synthesis of this compound.

Step 1: Synthesis of Diethyl 2,2-Dipropylmalonate

This step involves the alkylation of diethyl malonate with n-propyl bromide using a strong base.[14][15]

Methodology:

-

To a solution of sodium ethoxide in absolute ethanol, add diethyl malonate dropwise at a controlled temperature.

-

Stir the mixture until the deprotonation is complete, forming the sodium salt of the malonate ester.

-

Add n-propyl bromide dropwise to the reaction mixture. An exothermic reaction will occur. Maintain the temperature of the reaction mixture.

-

After the first addition, add a second equivalent of sodium ethoxide followed by a second equivalent of n-propyl bromide to achieve dialkylation.

-

Reflux the reaction mixture for several hours to ensure the reaction goes to completion.[4]

-

After cooling, filter off the precipitated sodium bromide.

-

Remove the ethanol solvent under reduced pressure. The resulting crude product is diethyl dipropylmalonate.[14]

Expertise & Rationale:

-

Choice of Base: Sodium ethoxide is the base of choice.[16] Using sodium hydroxide would risk saponifying the ester groups, while using a different alkoxide (e.g., methoxide) could lead to transesterification. Using sodium ethoxide ensures that even if it acts as a nucleophile, the ester groups remain ethyl esters.

-

Solvent: Anhydrous (absolute) ethanol is used as the solvent because it is required to dissolve the sodium ethoxide and is the conjugate acid of the ethoxide base, preventing unwanted side reactions. The presence of water would interfere with the carbanion formation.

-

Sequential Addition: The two alkylation steps are performed sequentially. Adding all reagents at once could lead to a mixture of mono-alkylated and di-alkylated products. A stepwise approach provides better control and maximizes the yield of the desired diethyl dipropylmalonate.

Step 2: Hydrolysis to this compound

The crude diethyl dipropylmalonate is hydrolyzed to the corresponding dicarboxylic acid under basic conditions, followed by acidification.[9][12][14]

Methodology:

-

Treat the crude diethyl dipropylmalonate from Step 1 with an aqueous solution of potassium hydroxide or sodium hydroxide.[4][9]

-

Heat the mixture to reflux for 2 to 16 hours.[4] During this time, the ester is saponified, and ethanol is produced as a byproduct.

-

After the reaction is complete, cool the reaction mixture.

-

Carefully acidify the cooled mixture with a mineral acid, such as hydrochloric acid, to a pH of 1.8 to 2.5.[4]

-

The this compound, being a solid, will precipitate out of the aqueous solution upon cooling and acidification.[14]

-

Collect the crystalline solid by filtration, wash with cold water to remove inorganic salts, and dry.

-

The product can be further purified by recrystallization from a suitable solvent like chloroform.[9][12]

Expertise & Rationale:

-

Hydrolysis Condition: Basic hydrolysis (saponification) is used because it is an irreversible process, driving the reaction to completion. The resulting dicarboxylate salt is soluble in the aqueous medium.

-

Acidification: The final acidification step is critical. It protonates the dicarboxylate salt, converting it into the neutral dicarboxylic acid.[14] The reduced solubility of the neutral acid in the cold aqueous medium causes it to precipitate, providing an effective method of isolation and purification. The specific pH range ensures complete protonation without promoting degradation.[4]

Key Reactions and Mechanistic Insights: The Gateway to Valproic Acid

The most significant chemical transformation of this compound is its thermal decarboxylation. This reaction is the final step in the synthesis of Valproic acid (2-propylpentanoic acid), a cornerstone antiepileptic medication.[14][17]

Thermal Decarboxylation

Heating this compound above its melting point (typically >160 °C) results in the loss of one molecule of carbon dioxide to yield Valproic acid.[14]

Caption: Thermal decarboxylation of this compound to Valproic acid.

Mechanism and Experimental Considerations: The decarboxylation of a malonic acid derivative proceeds through a cyclic transition state. One of the carboxylic acid groups forms an intramolecular hydrogen bond with the carbonyl oxygen of the other. Upon heating, this arrangement facilitates a pericyclic reaction where carbon dioxide is eliminated, and an enol intermediate is formed, which then tautomerizes to the final carboxylic acid product.

-

Self-Validating Protocol: This reaction is robust and high-yielding. The progress can be monitored by observing the cessation of CO₂ evolution.[14] The final product, Valproic acid, is a liquid that can be purified by distillation under reduced pressure.[14][17] The purity can be readily confirmed by standard analytical techniques such as NMR and GC-MS.

Applications in Drug Development and Beyond

The primary and most well-documented application of this compound is its role as a key intermediate in the synthesis of pharmaceuticals.[4][5][7]

-

Antiepileptic Drugs: It is the immediate precursor to Valproic acid and its salts (e.g., sodium valproate, divalproex sodium), which are essential medications for treating epilepsy, bipolar disorder, and preventing migraine headaches.[1][7] The efficiency of the decarboxylation step makes this a highly valuable synthetic route.

-

Drug Discovery Building Block: As a disubstituted dicarboxylic acid, it can serve as a scaffold in medicinal chemistry to create new chemical entities. The two carboxylic acid groups can be functionalized to form esters, amides, or other derivatives, while the dipropyl core provides a specific lipophilic character. Malonic acid derivatives, in general, are used as building blocks for a wide array of valuable compounds.[5][18]

-

Cosmetic Industry: There are mentions of its use in the cosmetic industry, where it may be incorporated into formulations to enhance product performance, likely after conversion to an ester or other functional derivative to act as an emollient or texture modifier.[7]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential for ensuring personnel safety.

-

Hazard Identification: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[3][19]

-

Precautionary Measures:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to prevent dust dispersion.[19] Emergency eye wash stations and safety showers should be readily accessible.[20]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[19][20]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Avoid generating dust.[19][20]

-

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation occurs, seek medical attention.[19][20]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[19][20]

-

Inhalation: Move the person to fresh air. If feeling unwell, seek medical advice.[19]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[20]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong bases and oxidizing agents.[20]

Conclusion

This compound (CAS 1636-27-7) is more than just a chemical intermediate; it is a critical enabling molecule for the pharmaceutical industry. Its well-defined synthesis from diethyl malonate and its clean, efficient conversion to Valproic acid underscore its importance. For researchers and professionals in drug development, a firm grasp of its properties, synthesis, and reactivity is essential for leveraging its full potential as a versatile building block in creating novel and impactful therapeutic agents.

References

- 1. apicule.com [apicule.com]

- 2. chem-casts.com [chem-casts.com]

- 3. This compound | C9H16O4 | CID 74221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CS249863B1 - A method of preparing this compound - Google Patents [patents.google.com]

- 5. Dipropyl Malonic Acid | 1636-27-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 6. indiamart.com [indiamart.com]

- 7. nbinno.com [nbinno.com]

- 8. labproinc.com [labproinc.com]

- 9. 2,2-Dipropylmalonic acid | 1636-27-7 [chemicalbook.com]

- 10. CAS RN 1636-27-7 | Fisher Scientific [fishersci.ca]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. 2,2-Dipropylmalonic acid CAS#: 1636-27-7 [m.chemicalbook.com]

- 13. This compound - Yogi Enterprise [yogienterprise.com]

- 14. DE2853732A1 - Prepn. of di:propyl-acetic acid - by reacting di;ethyl malonate with propyl bromide and heating the resulting di:propyl-malonic acid - Google Patents [patents.google.com]

- 15. Buy Dipropyl-malonic Acid-d6 Diethyl Ester [smolecule.com]

- 16. Dipropyl-malonic Acid-d6 Diethyl Ester | Benchchem [benchchem.com]

- 17. csfarmacie.cz [csfarmacie.cz]

- 18. Preparation, characterization, and application of a valine-malonic acid based-DES as a potent catalyst for the green synthesis of thiazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tcichemicals.com [tcichemicals.com]

- 20. fishersci.com [fishersci.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Dipropylmalonic Acid

This guide provides a comprehensive overview of the physical and chemical properties of this compound, a pivotal intermediate in pharmaceutical synthesis. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical insights into its synthesis, reactivity, and analytical characterization.

Introduction: The Significance of this compound

This compound, systematically known as 2,2-dipropylpropanedioic acid, is a dicarboxylic acid that serves as a critical building block in organic synthesis.[1][2] Its primary significance lies in its role as a direct precursor to Valproic Acid, a widely used anticonvulsant medication for treating epilepsy, bipolar disorder, and preventing migraine headaches.[3][4][5] The controlled decarboxylation of this compound provides a high-yield pathway to this important active pharmaceutical ingredient (API). Understanding the physicochemical properties and reactivity of this compound is therefore essential for process optimization, impurity profiling, and ensuring the quality of the final drug product.

Chemical Identity and Structure

The molecular structure of this compound features a central quaternary carbon atom bonded to two propyl groups and two carboxylic acid moieties. This sterically hindered arrangement influences its crystalline structure, solubility, and reactivity.

Caption: Chemical Structure of 2,2-Dipropylmalonic Acid.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 2,2-dipropylpropanedioic acid[6][7] |

| Synonyms | This compound, Di-n-propylmalonic acid, Heptane-4,4-dicarboxylic acid[4][6] |

| CAS Number | 1636-27-7[5][6] |

| Molecular Formula | C9H16O4[3][5][6] |

| Molecular Weight | 188.22 g/mol [3][6][8] |

| InChIKey | DIRSQLKNZQKDBK-UHFFFAOYSA-N[6][7] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, purification, and reaction control. It typically presents as a white crystalline solid.[1][2][5][9][10]

Table 2: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Appearance | White to almost white crystalline powder/solid | [1][2][5][9][10] |

| Melting Point | 154-161 °C | [4][7][8][9][10][11][12][13] |

| Boiling Point | 345.8 ± 25.0 °C (Predicted) | [8][9][14] |

| Density | 1.131 ± 0.06 g/cm³ (Predicted) | [8][9] |

| Solubility | Soluble in methanol, water, and other organic solvents | [1][3] |

| Acidity (pKa) | pKa1: 2.04, pKa2: 7.51 (at 25 °C) | [8][9] |

The relatively high melting point is indicative of the strong intermolecular hydrogen bonding between the carboxylic acid groups in the crystal lattice. The two distinct pKa values are characteristic of a dicarboxylic acid, with the first proton being significantly more acidic than the second due to the electron-withdrawing effect of the adjacent carboxyl group.

Synthesis and Chemical Reactivity

Synthesis Pathway

The most common laboratory and industrial synthesis of this compound involves a two-step process starting from diethyl malonate.[15]

Caption: General synthesis workflow for this compound.

This process begins with the dialkylation of diethyl malonate with a propyl halide, such as propyl bromide, in the presence of a strong base like sodium ethoxide. The resulting diethyl dipropylmalonate is then hydrolyzed, typically under basic conditions using potassium or sodium hydroxide, followed by acidification to yield the final product.[4][8][9][12][16] An alternative synthesis route involves the alkaline hydrolysis of 5,5-dipropylbarbituric acid.[17]

Key Reactivity: Thermal Decarboxylation

A defining chemical property of this compound is its susceptibility to thermal decarboxylation. Upon heating above its melting point (typically >160 °C), it readily loses one molecule of carbon dioxide to form 2-propylpentanoic acid, more commonly known as valproic acid.[12][17][18]

Caption: Decarboxylation of this compound to Valproic Acid.

This reaction is a classic example of β-keto acid decarboxylation, proceeding through a cyclic six-membered transition state. The high yield and clean nature of this reaction make it the preferred industrial method for manufacturing valproic acid.[12]

Experimental Protocol: Synthesis of this compound via Hydrolysis

This protocol details the laboratory-scale synthesis of this compound from its diethyl ester. The choice of a strong base and subsequent careful acidification are critical for achieving a high yield of the pure product.

Materials:

-

Diethyl dipropylmalonate

-

Potassium hydroxide (KOH)

-

Ethanol

-

Concentrated hydrochloric acid (HCl)

-

Distilled water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve diethyl dipropylmalonate in ethanol.

-

Separately, prepare a solution of potassium hydroxide in water.

-

Add the potassium hydroxide solution to the ethanolic solution of the ester.

-

Heat the mixture to reflux and maintain for approximately 4 hours to ensure complete saponification of the ester groups.[4][8]

-

After reflux, distill off the ethanol to reduce the volume of the reaction mixture.

-

Cool the remaining aqueous solution in an ice bath.

-

Slowly and carefully acidify the cold solution with concentrated hydrochloric acid to a pH of approximately 1. This step protonates the carboxylate salt to form the insoluble dicarboxylic acid.

-

Allow the mixture to stand, promoting the precipitation of this compound.

-

Collect the white crystalline product by vacuum filtration.

-

Wash the collected solid with cold distilled water to remove any remaining salts.

-

Dry the product thoroughly to obtain pure this compound. The yield from this method is typically high, often around 80%.[9]

Conclusion

This compound is a compound of significant industrial and pharmaceutical relevance. Its well-defined physical properties, particularly its crystalline nature and melting point, are important for its purification and handling. The key to its utility lies in its straightforward synthesis from common starting materials and its clean, high-yield decarboxylation to valproic acid. A thorough understanding of these properties and reactions is paramount for any scientist or researcher involved in the development and manufacturing of this crucial pharmaceutical intermediate.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 74221, this compound. [Link]

-

IndiaMART. Dipropyl Malonic Acid. [Link]

-

ChemBK. This compound. [Link]

-

Chemcasts. Thermophysical Properties of this compound. [Link]

-

Pharmaffiliates. This compound | 1636-27-7. [Link]

-

Yogi Enterprise. This compound. [Link]

- Google Patents. DE2853732A1 - Prepn. of di:propyl-acetic acid.

-

Brova. Understanding Diethyl Dipropylmalonate: Properties and Synthesis for Industry. [Link]

- Google Patents. CS249863B1 - A method of preparing this compound.

-

IndiaMART. Dipropyl Malonic Acid, 99% at ₹ 250/kg in Ahmedabad. [Link]

-

SpectraBase. Malonic acid, dipropyl-, diethyl ester. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 517959, Dipropyl Malonate. [Link]

-

ResearchGate. From an old drug to a new one: Synthesis of valproate from 5,5-dipropylbarbituric acid. [Link]

-

chemeo.com. This compound. [Link]

Sources

- 1. indiamart.com [indiamart.com]

- 2. This compound|Research Chemical|CAS 1636-27-7 [benchchem.com]

- 3. Dipropyl Malonic Acid | 1636-27-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 4. 2,2-Dipropylmalonic acid CAS#: 1636-27-7 [amp.chemicalbook.com]

- 5. m.indiamart.com [m.indiamart.com]

- 6. This compound | C9H16O4 | CID 74221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem-casts.com [chem-casts.com]

- 8. 2,2-Dipropylmalonic acid | 1636-27-7 [chemicalbook.com]

- 9. chembk.com [chembk.com]

- 10. This compound | 1636-27-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. 2,2-Dipropylmalonic acid CAS#: 1636-27-7 [m.chemicalbook.com]

- 12. DE2853732A1 - Prepn. of di:propyl-acetic acid - by reacting di;ethyl malonate with propyl bromide and heating the resulting di:propyl-malonic acid - Google Patents [patents.google.com]

- 13. This compound [chemister.ru]

- 14. This compound - Yogi Enterprise [yogienterprise.com]

- 15. nbinno.com [nbinno.com]

- 16. CS249863B1 - A method of preparing this compound - Google Patents [patents.google.com]

- 17. csfarmacie.cz [csfarmacie.cz]

- 18. Buy Dipropyl-malonic Acid-d6 Diethyl Ester [smolecule.com]

An In-depth Technical Guide to the Solubility of Dipropylmalonic Acid in Organic Solvents

Introduction

Dipropylmalonic acid (DPMA), with the chemical formula C9H16O4, is a dicarboxylic acid that serves as a crucial intermediate in various synthetic pathways, particularly in the pharmaceutical industry.[1] Its utility as a building block for more complex molecules necessitates a thorough understanding of its physicochemical properties, among which solubility is paramount.[1] The choice of solvent is critical for reaction kinetics, purification processes like crystallization, and the formulation of the final product. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound in a range of common organic solvents, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of this compound is essential for predicting and explaining its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C9H16O4 | [2] |

| Molecular Weight | 188.22 g/mol | [2] |

| Appearance | White to almost white crystalline solid | [3] |

| Melting Point | 154-156 °C | [4] |

| pKa | Data not readily available, but expected to have two dissociation constants typical of dicarboxylic acids. |

The presence of two carboxylic acid functional groups makes this compound a polar molecule capable of acting as both a hydrogen bond donor and acceptor. However, the two propyl groups introduce a significant nonpolar character to the molecule. This dual nature—a polar head and nonpolar tails—suggests that its solubility will be highly dependent on the nature of the solvent.

Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a solute in a particular solvent. This principle is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

The solubility of this compound in organic solvents is influenced by several factors:

-

Polarity: Solvents with polarities similar to that of this compound are likely to be good solvents. The presence of the carboxylic acid groups suggests that polar solvents will be more effective than nonpolar solvents.

-

Hydrogen Bonding: The ability of a solvent to form hydrogen bonds with the carboxylic acid groups of this compound will significantly enhance solubility. Protic solvents (e.g., alcohols) and aprotic polar solvents with hydrogen bond accepting capabilities (e.g., acetone, ethyl acetate) are expected to be good solvents.

-

Dielectric Constant: A higher dielectric constant of the solvent can help to stabilize the polar solute molecules, thereby increasing solubility.

-

Molecular Size and Shape: The size and shape of the solvent molecules can also play a role in how effectively they can solvate the this compound molecules.

The Odd-Even Effect in Dicarboxylic Acids

Research on the solubility of homologous series of dicarboxylic acids has revealed an "odd-even effect," where dicarboxylic acids with an even number of carbon atoms tend to have lower solubility than their odd-numbered counterparts.[5] This is attributed to differences in crystal packing and molecular conformation.[5] While this compound is a substituted malonic acid, this principle highlights the subtle structural influences on solubility.

Estimated Solubility of this compound in Common Organic Solvents

While specific quantitative solubility data for this compound is scarce in publicly available literature, we can estimate its solubility based on the theoretical principles outlined above and qualitative information. The following table provides an estimated solubility profile at ambient temperature. It is crucial to note that these are estimations and should be experimentally verified.

| Solvent | Polarity Index | Dielectric Constant (20°C) | Hydrogen Bonding | Estimated Solubility | Rationale |

| Methanol | 5.1 | 32.7 | Donor & Acceptor | High | A polar protic solvent capable of strong hydrogen bonding with the carboxylic acid groups. One source explicitly states solubility in methanol.[1] |

| Ethanol | 4.3 | 24.5 | Donor & Acceptor | High | Similar to methanol, a polar protic solvent that can effectively solvate the polar functional groups. |

| Acetone | 5.1 | 20.7 | Acceptor | Moderate to High | A polar aprotic solvent that can act as a hydrogen bond acceptor. Studies have shown acetone to be a good solvent for other dicarboxylic acids.[6][7] |

| Ethyl Acetate | 4.4 | 6.0 | Acceptor | Moderate | A moderately polar aprotic solvent with hydrogen bond accepting capabilities. The diethyl ester of this compound is soluble in ethyl acetate.[8] |

| Dichloromethane | 3.1 | 9.1 | Weak Acceptor | Low to Moderate | A solvent of intermediate polarity. While the diethyl ester is soluble, the free acid's solubility is likely lower due to the exposed carboxylic acid groups.[8] |

| Chloroform | 4.1 | 4.8 | Weak Donor | Low to Moderate | Similar in polarity to dichloromethane, but with some hydrogen bond donating ability which might slightly improve solubility. |

| Toluene | 2.4 | 2.4 | None | Low | A nonpolar aromatic solvent. The nonpolar propyl groups will have some affinity, but the overall polarity mismatch with the carboxylic acid groups will limit solubility. |

| Hexane | 0.1 | 1.9 | None | Very Low | A nonpolar aliphatic solvent. Significant polarity mismatch with the polar functional groups of this compound. Malonic acid itself is insoluble in hexane.[9] |

Experimental Determination of Solubility: A Step-by-Step Protocol

The equilibrium shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of a compound.[10] The following protocol provides a detailed methodology for determining the solubility of this compound in a given organic solvent.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps (e.g., 20 mL scintillation vials)

-

Constant temperature shaker bath or orbital shaker in a temperature-controlled environment

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument.

Experimental Workflow Diagram

Caption: Experimental workflow for solubility determination.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a vial. "Excess" means that there should be undissolved solid remaining at the end of the experiment. A good starting point is to add enough solute to be 2-3 times the estimated solubility.

-

Pipette a known volume (e.g., 10.0 mL) of the desired organic solvent into the vial.

-

Securely cap the vial.

-

Prepare at least three replicate vials for each solvent.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient time to ensure equilibrium is reached. A period of 24 to 48 hours is typically adequate.

-

After the equilibration period, turn off the shaker and allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

-

-

Sampling and Sample Preparation:

-

Carefully draw a known volume of the supernatant (the clear liquid above the settled solid) using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a clean, dry vial to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method. A 10-fold or 100-fold dilution is common.

-

-

Quantification by HPLC:

-

Method Development: Develop a suitable HPLC method for the quantification of this compound. A reversed-phase C18 column is often a good starting point for organic acids. The mobile phase could be a mixture of an aqueous buffer (e.g., phosphate buffer at a low pH to ensure the acid is in its protonated form) and an organic modifier like acetonitrile or methanol. Detection can be achieved using a UV detector at a low wavelength (e.g., 210 nm) where the carboxylic acid groups absorb.

-

Calibration: Prepare a series of calibration standards of this compound of known concentrations in the chosen solvent.

-

Analysis: Inject the calibration standards and the diluted samples onto the HPLC system.

-

Calculation: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Use the equation of the line from the calibration curve to determine the concentration of this compound in the diluted samples.

-

Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor. The solubility is typically expressed in units of g/100 mL or mol/L.

-

Alternative Quantification: Gravimetric Analysis

For solvents with low volatility, a simpler gravimetric method can be employed.

-

Accurately weigh a clean, dry evaporating dish.

-

Pipette a known volume of the filtered saturated solution into the evaporating dish.

-

Carefully evaporate the solvent in a fume hood or a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of this compound.

-

Once the solvent is completely evaporated, weigh the evaporating dish containing the dried this compound residue.

-

The mass of the dissolved this compound is the difference between the final and initial weights of the evaporating dish.

-

Calculate the solubility in g/100 mL.

Relationship Between Solvent Properties and Solubility

The interplay between the physicochemical properties of the solvent and the resulting solubility of this compound can be visualized as a logical relationship.

Caption: Factors influencing the solubility of this compound.

Conclusion

References

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]

-

Zhang, H., et al. (2014). An odd–even effect on solubility of dicarboxylic acids in organic solvents. The Journal of Chemical Thermodynamics, 73, 53-59. [Link]

-

Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. [Link]

-

Vlachos, D. G., et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal, 67(11), e17387. [Link]

-

Vlachos, D. G., et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. ChemRxiv. [Link]

-

Prisyazhny, A. V., et al. (2015). Studies of solubility of dicarboxilic acid mixtures in organic solvents. Eastern-European Journal of Enterprise Technologies, 4(6), 38-42. [Link]

-

Zhang, H., et al. (2014). An odd–even effect on solubility of dicarboxylic acids in organic solvents. INIS-IAEA. [Link]

-

Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds? YouTube. [Link]

-

LibreTexts. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Chemistry LibreTexts. [Link]

-

Prisyazhny, A. V., et al. (2015). Studies of solubility of dicarboxilic acid mixtures in organic solvents. ResearchGate. [Link]

-

University of Rochester. Common Solvent Properties. [Link]

-

Erowid. (n.d.). Common Organic Solvents: Table of Properties. [Link]

-

Yu, B., et al. (2019). Experiment and modelling on solubility of malonic acid in different solvents. Journal of Molecular Liquids, 285, 41-49. [Link]

-

Starr, J. N. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]

-

Ataman Kimya. (n.d.). MALONIC ACID. [Link]

-

Daneshfar, A., et al. (2011). Solubility of citric, malonic, and malic acids in different solvents from 303.2 to 333.2 K. Fluid Phase Equilibria, 313, 142-146. [Link]

-

Rahimpour, F., et al. (2018). Solubility Measurements and the Dissolution Behavior of Malonic Acid in Binary Solvent Mixtures of (2-Propanol + Ethyl Acetate) by IKBI Calculations. Journal of Chemical & Engineering Data, 63(6), 2097-2105. [Link]

-

Dai, Y., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Pharmaceutics, 13(5), 651. [Link]

- Google Patents. (n.d.). CS249863B1 - A method of preparing this compound.

-

PubChem. (n.d.). This compound. [Link]

-

Patil, S. B., et al. (2018). Investigation, Correlation and DFT study for solubility of Malonic acid in water + methanol and water + ethanol binary solvents at T = 293.15 to 313.15 K. Research Journal of Pharmacy and Technology, 11(11), 4881-4889. [Link]

-

Reddit. (2023). Solubility in Dichloromethane. [Link]

-

Pharmaffiliates. (n.d.). This compound. [Link]

-

Dai, Y., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. [Link]

-

ResearchGate. (n.d.). Solubility comparison in dichloromethane. [Link]

-

ResearchGate. (n.d.). Solubility comparison in ethyl acetate. [Link]

Sources

- 1. Dipropyl Malonic Acid | 1636-27-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. This compound | C9H16O4 | CID 74221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 1636-27-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. 2,2-Dipropylmalonic acid | 1636-27-7 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Studies of solubility of dicarboxilic acid mixtures in organic solvents | Eastern-European Journal of Enterprise Technologies [journals.uran.ua]

- 7. researchgate.net [researchgate.net]

- 8. Buy Dipropyl-malonic Acid-d6 Diethyl Ester [smolecule.com]

- 9. Polarity and Solubility of Malonic Acid_Chemicalbook [chemicalbook.com]

- 10. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]

Dipropylmalonic acid safety data sheet and handling precautions

The second search has provided crucial information to make the guide more comprehensive. I now have detailed first-aid measures for various exposure routes, specific guidance on spill cleanup procedures (including neutralization for acids), and general disposal advice. The search also confirmed that there are no established occupational exposure limits (OSHA PEL, NIOSH REL, ACGIH TLV).

However, I still lack quantitative toxicological data like LD50 or LC50 values for dipropylmalonic acid itself. The results for "malonic acid" provide some context, but it's not a direct equivalent. While one source states that the toxicological properties have not been thoroughly investigated, it would be beneficial to explicitly state this and perhaps cite data for a closer structural analog if available.

The information gathered is sufficient to create a robust and detailed guide that fulfills the user's request. I can now proceed with structuring and writing the in-depth technical guide, including all the required sections and formatting elements like tables and Graphviz diagrams. I will ensure to cite the sources appropriately.

Given the comprehensiveness of the information I now have, I can proceed directly to generating the final response.

An In-Depth Technical Guide to the Safe Handling of this compound for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key intermediate in organic synthesis, particularly within the pharmaceutical industry. Its handling requires a nuanced understanding of its chemical properties and potential hazards to ensure laboratory safety and experimental integrity. This guide provides a comprehensive overview of the safety data, handling protocols, and emergency procedures for this compound. It is intended for researchers, scientists, and drug development professionals who work with this compound. By synthesizing technical data with practical, field-proven insights, this document aims to foster a proactive safety culture.

Compound Identification and Physicochemical Properties

A foundational understanding of a chemical's physical and chemical characteristics is essential for its safe handling.

| Property | Value |

| Chemical Name | 2,2-dipropylpropanedioic acid |

| Synonyms | This compound, 4,4-Heptanedicarboxylic acid |

| CAS Number | 1636-27-7 |

| Molecular Formula | C₉H₁₆O₄ |

| Molecular Weight | 188.22 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 154-156 °C |

Hazard Identification and Toxicological Profile

This compound is classified as an irritant. A thorough understanding of its toxicological profile is critical for risk assessment and the implementation of appropriate safety measures.

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1] |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation.[1] |

| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation.[1] |

Toxicological Summary

-

Skin and Eye Irritation: As a dicarboxylic acid, this compound is a confirmed skin and eye irritant. Direct contact with the solid or solutions can lead to redness, inflammation, and pain. In the case of eye contact, serious damage can occur.

-

Respiratory Irritation: Inhalation of dust particles can irritate the mucous membranes and upper respiratory tract, leading to coughing and breathing difficulties.[1]

-

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no available data to suggest that this compound is carcinogenic, mutagenic, or a reproductive toxin. However, in the absence of comprehensive studies, it should be handled with the prudence afforded to all chemicals with unknown long-term effects.

Safe Handling and Engineering Controls

A multi-layered approach to safety, prioritizing engineering controls and supplemented by personal protective equipment, is essential for minimizing exposure.

Engineering Controls

-

Ventilation: All manipulations of this compound, especially weighing and transferring the solid, must be conducted in a certified chemical fume hood to control airborne dust.

-

Containment: For larger-scale operations or frequent handling, the use of a glove box or other enclosed systems should be considered to provide a higher level of containment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the final barrier between the researcher and the chemical.

| PPE | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles and a face shield | Provides protection against dust particles and splashes. |

| Hand Protection | Nitrile or neoprene gloves | Offers chemical resistance to prevent skin contact. |

| Body Protection | A properly fastened laboratory coat | Protects personal clothing from contamination. |

| Respiratory Protection | NIOSH-approved respirator | Recommended when engineering controls are insufficient or during spill cleanup. |

Handling Workflow

A systematic workflow minimizes the risk of accidental exposure.

Caption: A typical laboratory workflow for handling this compound.

Storage and Stability

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.

-

Conditions to Avoid: Avoid strong heating and the generation of dust.

-

Incompatible Materials: Keep away from strong oxidizing agents and bases.[2]

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. A recommended storage temperature is between 2-8°C.

-

Hazardous Decomposition Products: Upon combustion, this compound may produce carbon monoxide and carbon dioxide.

Emergency Procedures

In the event of an accidental exposure or spill, a rapid and informed response is critical.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[3] |

| Eye Contact | Immediately flush the eyes with gently flowing water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |

Spill Response Protocol

The appropriate response to a spill depends on its scale and the immediate hazards.

Caption: Decision-making workflow for responding to a chemical spill.

Minor Spill Cleanup:

-

Alert personnel in the immediate area.

-

Don appropriate PPE , including a respirator if necessary.

-

Contain the spill by covering it with a dry, inert absorbent material such as sand or vermiculite.

-

Carefully sweep the absorbed material into a labeled, sealable container for hazardous waste. Avoid creating dust.

-

Decontaminate the area with soap and water.

-

Dispose of all contaminated materials as hazardous waste.

Major Spill Cleanup:

For large or unmanageable spills, or any spill outside of a containment area, evacuate the laboratory, alert others, and contact your institution's emergency response team immediately.

Waste Disposal

All waste containing this compound, including contaminated absorbents and PPE, must be disposed of as hazardous chemical waste.

-

Containerize: Place all waste in a clearly labeled, sealed container.

-

Follow Regulations: Adhere to all local, state, and federal regulations for hazardous waste disposal.[2] Do not dispose of this compound down the drain or in regular trash.

Conclusion

This compound is a valuable reagent in chemical synthesis, but its potential hazards necessitate a respectful and cautious approach. By understanding its toxicological profile and adhering to the handling, storage, and emergency procedures outlined in this guide, researchers can work with this compound safely and effectively. A proactive safety culture, rooted in a thorough understanding of the chemicals being used, is the most critical component of a safe and successful research environment.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to High-Purity Dipropylmalonic Acid for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and development, the quality of starting materials is a cornerstone of success. For scientists and professionals engaged in the synthesis of active pharmaceutical ingredients (APIs), particularly anticonvulsants like Valproic Acid, the procurement of high-purity intermediates is of paramount importance. This guide provides an in-depth technical overview of a critical such intermediate: dipropylmalonic acid (CAS 1636-27-7). We will delve into the landscape of commercial suppliers, the nuances of quality assessment, and the critical considerations for its application in drug development.

The Critical Role of High-Purity this compound in Synthesis

This compound, with the molecular formula C₉H₁₆O₄ and a molecular weight of 188.22 g/mol , is a key building block in organic synthesis.[1] Its primary application in the pharmaceutical industry is as a direct precursor to Valproic Acid, a widely used medication for treating epilepsy, bipolar disorder, and migraines.[2][3] The purity of this compound directly influences the quality, yield, and impurity profile of the final API. Therefore, a thorough understanding of its commercial availability and quality attributes is essential for any research or manufacturing endeavor.

Navigating the Commercial Supplier Landscape

A number of reputable chemical suppliers offer high-purity this compound. The quality and specifications can vary between suppliers, making a careful evaluation necessary. Below is a comparative overview of prominent commercial sources:

| Supplier | Stated Purity | Analytical Methods Mentioned | Available Documentation |

| TCI America | >99.0% (GC) | Gas Chromatography (GC) | Safety Data Sheet (SDS), Specifications, Certificate of Analysis (C of A) available upon request.[4] |

| Sigma-Aldrich (Merck) | Not explicitly stated for all products; some are for early discovery research with buyer responsibility for purity confirmation.[5] Certified Reference Material (CRM) for malonic acid is available, suggesting high-quality standards for related compounds. | Not always provided; some products are sold "as-is."[5] | SDS, Certificate of Analysis (C of A) or Certificate of Origin (COO) may be available depending on the specific product.[5] |

| Simson Pharma Limited | High quality, accompanied by Certificate of Analysis. | Certificate of Analysis provided. | Certificate of Analysis. |

| Pharmaffiliates | Pharmaceutical standard, for use as an impurity reference. | Certificate of Analysis and MSDS available. | Sample COA and MSDS.[6] |

| ChemicalBull Pvt. Ltd. | Leading Manufacturer in India. | Not specified. | Not specified.[7] |

| Yogi Intermediates Pvt Ltd | Leading manufacturer of bromine & its derivatives. | Certificate of Analysis (COA) mentioned. | COA.[8] |

Expert Insight: When selecting a supplier, it is crucial to look beyond the headline purity percentage. Requesting a lot-specific Certificate of Analysis is a critical due diligence step. This document provides a detailed breakdown of the analytical results, including the methods used and the limits of detection for any identified impurities.

Understanding the Synthesis and Potential Impurity Profile

The most common synthetic route to this compound involves the alkylation of a malonic ester, typically diethyl malonate, with a propyl halide (e.g., n-propyl bromide) in the presence of a base, followed by hydrolysis of the resulting diethyl dipropylmalonate.[1][9][10]

This process, while efficient, can introduce several potential impurities that researchers must be aware of:

-

Unreacted Starting Materials: Residual diethyl malonate and n-propyl bromide.

-

Mono-alkylated Intermediate: Monopropylmalonic acid, resulting from incomplete alkylation.

-

Byproducts of Side Reactions: Ethers formed from the reaction of the alkoxide base with the alkyl halide.

-

Residual Solvents: Solvents used during the reaction and purification steps.

-

Inorganic Salts: Formed during the reaction and neutralization steps.

Causality in Synthesis: The choice of base, reaction temperature, and stoichiometry are critical parameters that dictate the impurity profile. For instance, using a hindered base can minimize side reactions, while carefully controlling the addition of the alkylating agent can reduce the formation of the mono-alkylated species.

The Impact of Impurities on Downstream Applications

The presence of impurities in this compound can have significant consequences in the synthesis of Valproic Acid.

-

Monopropylmalonic Acid: This impurity can lead to the formation of an undesired analogue of Valproic Acid, complicating the purification of the final API and potentially introducing pharmacological activity from the impurity itself.

-

Unreacted Diethyl Malonate: Can lead to the formation of other byproducts during the decarboxylation step.

-

Inorganic Impurities: Can interfere with catalysts or reagents used in subsequent steps.

Trustworthiness through Self-Validating Protocols: To mitigate these risks, it is imperative to implement robust analytical methods for quality control of incoming this compound.

Essential Analytical Protocols for Quality Control

A multi-pronged analytical approach is necessary to ensure the purity and identity of this compound.

Purity Determination

A combination of chromatographic and titration methods provides a comprehensive assessment of purity.

Table 2: Recommended Analytical Methods for Purity Assessment

| Method | Purpose | Typical Parameters |

| Gas Chromatography (GC) | Quantifies volatile organic impurities and determines the assay of this compound. | Column: Capillary column (e.g., DB-5 or equivalent), Detector: Flame Ionization Detector (FID), Injector/Detector Temp: ~250 °C, Oven Program: Gradient elution. |

| High-Performance Liquid Chromatography (HPLC) | Quantifies non-volatile impurities, including the mono-propylated intermediate. | Column: C18 reverse-phase, Mobile Phase: Acetonitrile/water with an acid modifier (e.g., phosphoric acid), Detector: UV at ~210 nm.[11] |

| Neutralization Titration | Provides an overall assay of the acidic content. | Titrant: Standardized sodium hydroxide solution, Indicator: Phenolphthalein or potentiometric endpoint detection. |

Identity Confirmation

Spectroscopic methods are essential for confirming the chemical structure of the material.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (e.g., carboxylic acid O-H and C=O stretches).

Best Practices for Handling and Storage

To maintain the high purity of this compound, proper handling and storage are crucial.

-

Storage Conditions: Store in a cool, dry, and well-ventilated area in tightly sealed containers.[4] Some suppliers recommend storage at 2-8°C.[1] Protect from moisture, as the compound is a dicarboxylic acid and can be hygroscopic.

-

Handling Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust. Handle in a well-ventilated area or under a fume hood.[4]

-

Stability: While generally stable, long-term stability studies for specific grades of this compound are not widely published. It is prudent to re-evaluate the purity of aged stock, especially if it has not been stored under ideal conditions.

Conclusion

The selection and qualification of high-purity this compound are critical first steps in the successful development and manufacturing of Valproic Acid and other pharmaceuticals. A deep understanding of the commercial supplier landscape, potential impurities arising from the synthetic route, and robust analytical methods for quality control are essential for researchers and drug development professionals. By adhering to the principles of scientific integrity and implementing self-validating protocols, the risks associated with raw material quality can be effectively mitigated, paving the way for the development of safe and effective medicines.

References

- Yogi Intermediates Pvt Ltd. (n.d.). This compound (CAS No: 1636-27-7)

- Chemical Bull Pvt. Ltd. (n.d.). Dipropyl Malonic Acid | 1636-27-7.

- Sigma-Aldrich. (n.d.). Documents.

- TCI AMERICA. (n.d.). This compound | 1636-27-7.

- Sigma-Aldrich. (n.d.).

- TCI America. (n.d.). This compound, 1 gram, Each.

- Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). This compound 1636-27-7.

- Pharmaffiliates. (n.d.). CAS No : 1636-27-7 | Product Name : this compound.

- Benchchem. (n.d.). Dipropyl-malonic Acid-d6 Diethyl Ester.

- Simson Pharma Limited. (n.d.). Dipropyl-malonic Acid Diethyl Ester | CAS No- 6065-63-0.

- ChemicalBook. (2023, June 8). 2,2-Dipropylmalonic acid | 1636-27-7.

- Fisher Scientific. (2009, September 26).

- Farsa, O., & Brka, P. (2015). From an old drug to a new one: Synthesis of valproate from 5,5-dipropylbarbituric acid. Ceska a Slovenska farmacie : casopis Ceske farmaceuticke spolecnosti a Slovenske farmaceuticke spolecnosti, 64(6), 287–291.

- Sigma-Aldrich. (n.d.).

- ChemicalBook. (n.d.). 2,2-Dipropylmalonic acid CAS#: 1636-27-7.

- Sigma-Aldrich. (2016, February 9).

- Merck. (n.d.). 2,2-Dipropylmalonic acid.

- United States Biological. (n.d.). Dipropyl-malonic Acid-d6 Diethyl Ester CAS.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- BenchChem. (2025). Comparative Guide to HPLC-Based Validation Methods for Substituted Malonic Acid Analysis.

- Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.

- Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile. (2021, December 24). Current Drug Targets.

- BioPharm International. (n.d.). Analytical Strategies for Monitoring Residual Impurities.

- CymitQuimica. (n.d.). Valproic Acid Impurity 1 (Isopropyl-Propyl-Malonic Acid Diethyl Ester).

- Metrohm. (n.d.).

- Google Patents. (n.d.). WO2008062471A2 - A mild method for the production of di-n-propylacetic acid (valproic acid).

- Pharmaffiliates. (n.d.). valproic acid and its Impurities.

Sources

- 1. 2,2-Dipropylmalonic acid CAS#: 1636-27-7 [amp.chemicalbook.com]

- 2. Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound | 1636-27-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. DIETHYL DIPROPYLMALONATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Buy Dipropyl-malonic Acid-d6 Diethyl Ester [smolecule.com]

- 8. Diethyl Dipropylmalonate 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 9. 2,2-Dipropylmalonic acid | 1636-27-7 [chemicalbook.com]

- 10. csfarmacie.cz [csfarmacie.cz]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of Valproic Acid via Dipropylmalonic Acid

Abstract

Valproic acid (2-propylpentanoic acid) is a cornerstone therapeutic agent for a range of neurological disorders, including epilepsy and bipolar disorder.[1][2] Its synthesis is a topic of significant interest for pharmaceutical and chemical development professionals. Among the various synthetic routes, the pathway proceeding through the dipropylmalonic acid intermediate is a classic and robust method. This guide provides a comprehensive, in-depth exploration of this synthetic strategy, beginning with the dialkylation of diethyl malonate, followed by hydrolysis to this compound, and culminating in the critical decarboxylation step to yield valproic acid. We will dissect the underlying chemical principles, provide detailed experimental protocols, and discuss the causality behind procedural choices to ensure a thorough understanding for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Malonic Ester Pathway

The synthesis of valproic acid via a malonic ester route represents a powerful application of fundamental organic chemistry principles. This strategy leverages the unique reactivity of diethyl malonate, whose α-protons exhibit significant acidity (pKa ≈ 13), making them readily removable by a suitable base.[3] This forms a resonance-stabilized enolate, a potent nucleophile that can be sequentially alkylated. For valproic acid, this involves the introduction of two propyl groups.

The resulting diethyl dipropylmalonate is a stable diester that can be readily hydrolyzed to its corresponding dicarboxylic acid, this compound. This intermediate is the direct precursor to valproic acid. The final, crucial transformation is a decarboxylation reaction, where heating induces the loss of one carboxyl group as carbon dioxide, yielding the desired 2-propylpentanoic acid (valproic acid). This multi-step approach is reliable and allows for high purity of the final active pharmaceutical ingredient (API).

Caption: Overall synthesis pathway for Valproic Acid.

Synthesis of the Key Precursor: this compound

The formation of this compound is a two-stage process involving the dialkylation of a malonic ester followed by hydrolysis. The integrity of these steps is paramount for the overall yield and purity of the final product.

Stage 1: Dialkylation of Diethyl Malonate

The cornerstone of this synthesis is the C-C bond formation achieved through the dialkylation of diethyl malonate with a propyl halide.

Principle and Mechanism: The process begins with the deprotonation of diethyl malonate at the α-carbon using a strong base, typically sodium ethoxide. The choice of ethoxide as the base is critical; using a different alkoxide could lead to transesterification, complicating the product mixture.[4] The resulting enolate ion attacks the electrophilic carbon of n-propyl bromide in a classic SN2 reaction. This process is repeated to add a second propyl group.

Caption: Stepwise alkylation of diethyl malonate.

Experimental Protocol: Synthesis of Diethyl Dipropylmalonate

-

Safety First: This procedure involves sodium ethoxide, a corrosive and flammable base, and 1-bromopropane, a volatile alkylating agent. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

-

Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by cautiously adding metallic sodium to absolute ethanol under an inert atmosphere (e.g., nitrogen).

-

Enolate Formation: To the cooled sodium ethoxide solution, add diethyl malonate dropwise via the dropping funnel with stirring. A mild exotherm may be observed.

-

First Alkylation: Add one equivalent of 1-bromopropane dropwise to the reaction mixture. After the addition is complete, heat the mixture to reflux for approximately 2-3 hours to ensure complete mono-alkylation.[5]

-

Second Alkylation: Cool the mixture slightly and add a second equivalent of sodium ethoxide, followed by a second equivalent of 1-bromopropane.

-

Reaction Completion: Heat the mixture to reflux for an additional 3-4 hours until the reaction is complete (monitoring by TLC or GC is recommended).

-

Work-up: Cool the reaction mixture to room temperature. Recover the excess ethanol via distillation.[5] Add water to the residue to dissolve the sodium bromide byproduct. Transfer the mixture to a separatory funnel. The organic layer containing the product will separate.

-

Purification: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude diethyl dipropylmalonate. Further purification can be achieved by vacuum distillation.

Stage 2: Saponification to this compound

The hydrolysis of the diethyl ester to the corresponding dicarboxylic acid is a straightforward saponification reaction.

Principle and Mechanism: The diester is heated with a strong aqueous base, such as sodium hydroxide or potassium hydroxide.[6][7] The hydroxide ions act as nucleophiles, attacking the carbonyl carbons of the ester groups, leading to the formation of a disodium (or dipotassium) carboxylate salt. Subsequent acidification with a strong mineral acid, like hydrochloric acid, protonates the carboxylate anions, causing the free this compound to precipitate out of the aqueous solution.[6][8]

Experimental Protocol: Hydrolysis to this compound

-

Saponification: Charge the crude diethyl dipropylmalonate and an aqueous solution of sodium hydroxide (e.g., 15-20%) into a round-bottom flask equipped with a reflux condenser.[5]

-

Reflux: Heat the mixture to reflux with vigorous stirring for 4-6 hours. The reaction is typically complete when the oily ester layer disappears, and the solution becomes homogeneous.[1]

-

Cooling: After the reaction is complete, cool the mixture in an ice bath.

-

Acidification: Slowly and carefully add concentrated hydrochloric acid to the cooled solution with stirring until the pH is strongly acidic (pH < 2). A thick white precipitate of this compound will form.

-

Isolation: Collect the solid product by vacuum filtration.

-

Purification: Wash the filter cake with cold deionized water to remove inorganic salts. Dry the purified this compound in a vacuum oven.

The Core Transformation: Decarboxylation to Valproic Acid

The final step is the thermal decarboxylation of this compound. This reaction is the defining step in forming the valproic acid structure.

Principle and Mechanism: Substituted malonic acids are a class of β-dicarboxylic acids that readily undergo decarboxylation upon heating. The reaction proceeds through a six-membered cyclic transition state, which facilitates the elimination of carbon dioxide and the formation of an enol intermediate, which then tautomerizes to the final carboxylic acid product.

Caption: Mechanism of thermal decarboxylation.

Experimental Protocols: Synthesis of Valproic Acid

The decarboxylation can be performed under different conditions, from high-temperature neat reactions to milder, catalyzed processes.

Method A: High-Temperature Thermal Decarboxylation

This is the most direct method but requires careful temperature control to avoid side reactions.

-

Setup: Place the dry this compound in a flask equipped for distillation.

-

Heating: Heat the solid gently. As it melts, it will begin to decompose, evidenced by the vigorous evolution of carbon dioxide gas. The temperature is typically raised and maintained between 140-180°C.[5][6]

-

Reaction Monitoring: Continue heating for 4-5 hours, or until the effervescence of CO₂ ceases completely.[6] The crude product is the oily liquid remaining in the flask.

-

Purification: Cool the reaction flask. The crude valproic acid is then purified by vacuum distillation, collecting the fraction at the appropriate boiling point (e.g., 112-114°C at 7-8 mmHg).[5]

Method B: Catalyzed, Lower-Temperature Decarboxylation

This method offers a milder alternative, potentially leading to a cleaner product profile by reducing high-temperature side reactions. A patented process describes the use of a metal catalyst.[9]

-

Setup: In a round-bottom flask, suspend this compound and a catalytic amount of copper(I) oxide (e.g., 0.05 molar equivalents) in a polar aprotic solvent like acetonitrile.[9]

-

Heating: Heat the reaction mixture to reflux (approximately 80-100°C) for 6-15 hours.[9]

-

Work-up: After the reaction is complete, distill off the solvent. To the crude residue, add water and acidify with hydrochloric acid.

-

Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate. Combine the organic extracts.

-

Purification: Wash the combined organic layers with water and then brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude valproic acid can be further purified by vacuum distillation as described in Method A. This method has been reported to produce valproic acid in over 95% yield with high purity (99-100% by GC).[9]

| Parameter | Method A: Thermal | Method B: Catalyzed |

| Temperature | 140-180°C[5][6] | 80-100°C[9] |

| Catalyst | None (or autocatalytic) | Copper (I) Oxide[9] |

| Solvent | Neat | Acetonitrile[9] |

| Reaction Time | ~5 hours[6] | 6-15 hours[9] |

| Advantages | Simple, no catalyst needed | Milder conditions, potentially higher purity |

| Disadvantages | High temperature, potential byproducts | Longer reaction time, requires catalyst |

Table 1: Comparison of Decarboxylation Methodologies.

Product Purification and Characterization

Regardless of the synthetic route, rigorous purification and characterization are essential to meet pharmaceutical standards.

-

Purification: Vacuum distillation is the primary method for purifying valproic acid, effectively separating it from non-volatile impurities and any high-boiling side products.

-

Characterization: The identity and purity of the synthesized valproic acid must be confirmed.

-

Gas Chromatography (GC): Due to its volatility, GC is an excellent technique for assessing the purity of valproic acid.[10]

-

High-Performance Liquid Chromatography (HPLC): Direct HPLC analysis is challenging as valproic acid lacks a strong UV chromophore. However, derivatization methods can be employed to introduce a chromophore, allowing for sensitive detection and quantification by reverse-phase HPLC.[11][12]

-

Spectroscopy: Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and Infrared (IR) spectroscopy are used to confirm the molecular structure of the final product.

-

| Compound | Formula | Mol. Weight ( g/mol ) | Boiling Point (°C) |

| Diethyl Malonate | C₇H₁₂O₄ | 160.17 | 199 |

| 1-Bromopropane | C₃H₇Br | 123.00 | 71 |

| Diethyl Dipropylmalonate | C₁₃H₂₄O₄ | 244.33 | ~265 |

| This compound | C₉H₁₆O₄ | 188.22 | Decomposes |

| Valproic Acid | C₈H₁₆O₂ | 144.21 | 222 |

Table 2: Physical Properties of Key Reagents and Intermediates.

Conclusion

The synthesis of valproic acid from diethyl malonate via the this compound intermediate is a robust and well-established pathway. It exemplifies a logical and controllable approach to building the target molecule, progressing from a stable diester to an isolable dicarboxylic acid precursor, and finally to the active pharmaceutical ingredient through a clean decarboxylation step. By understanding the causality behind each procedural choice—from the selection of the base in the alkylation step to the controlled application of heat in the final decarboxylation—researchers and drug development professionals can effectively implement and optimize this critical synthesis, ensuring the production of high-purity valproic acid for therapeutic use.

References

- Vertex AI Search. (n.d.). Understanding Diethyl Dipropylmalonate: Properties and Synthesis for Industry.

- Google Patents. (n.d.). WO2008062471A2 - A mild method for the production of di-n-propylacetic acid (valproic acid).

- Quick Company. (n.d.). Process For Preparation Of Valproic Acid And It's Sodium Salt.

- Research Square. (n.d.). Optimizing synthesis and applications of sodium valproate: Towards efficiency, affordability, and sustainability.

- Google Patents. (n.d.). CN102241582A - Synthesis technology of sodium valproate.

- ResearchGate. (n.d.). Synthesis of valproic acid for medicinal chemistry practical classes.

- ResearchGate. (n.d.). A four-step synthetic procedure for the preparation of valproic acid at....

- ACS Publications. (n.d.). Synthesis of Valproic Acid, Sodium Valproate, and Divalproex Sodium in Flow | Organic Process Research & Development.

- Google Patents. (n.d.). CN105622390A - Synthesis process for sodium valproate.

- Wikipedia. (n.d.). Diethyl malonate.

- Benchchem. (n.d.). Step-by-Step Dialkylation of Diethyl Malonate: An Application Note and Protocol.

- NIH. (2020). Analytical Method Development for Sodium Valproate through Chemical Derivatization.

- UFRGS. (n.d.). Valproic acid extraction methods in human samples using gas chromatography: a review.

- Semantic Scholar. (2020). Analytical Method Development for Sodium Valproate through Chemical Derivatization.

- Ukaaz Publications. (n.d.). A comprehensive review of an analytical method for the estimation of sodium valproate with valproic acid.

- Google Patents. (n.d.). CN103073424A - Green preparation method for intermediate of valproic acid derivatives.

- Google Patents. (n.d.). US5101070A - Process for preparing valproic acid.

- UTAH Trading. (2025). Valproic Acid in the Pharmaceutical Industry: From Raw Materials to Market.

- ResearchGate. (n.d.). From an old drug to a new one: Synthesis of valproate from 5,5-dipropylbarbituric acid.

- Google Patents. (n.d.). CS249863B1 - A method of preparing this compound.

- Beilstein Journal of Organic Chemistry. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate.

- Journal of the Chemical Society. (n.d.). The mechanism of the decarboxylation of substituted malonic acid derivatives.

Sources

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. Valproic Acid in the Pharmaceutical Industry: From Raw Materials to Market - UTAH Trading [utah.ae]

- 3. benchchem.com [benchchem.com]

- 4. Diethyl malonate - Wikipedia [en.wikipedia.org]

- 5. CN102241582A - Synthesis technology of sodium valproate - Google Patents [patents.google.com]

- 6. Process For Preparation Of Valproic Acid And It’s Sodium Salt [quickcompany.in]

- 7. researchgate.net [researchgate.net]

- 8. csfarmacie.cz [csfarmacie.cz]

- 9. WO2008062471A2 - A mild method for the production of di-n-propylacetic acid (valproic acid) - Google Patents [patents.google.com]

- 10. seer.ufrgs.br [seer.ufrgs.br]